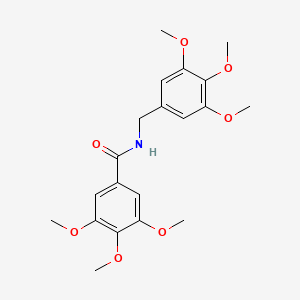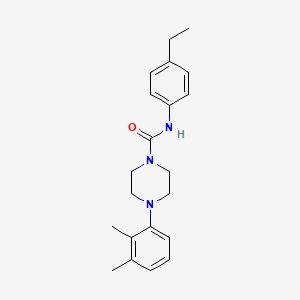
N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide, also known as BDA-410, is a small molecule inhibitor that has been used in scientific research to study the mechanism of action and physiological effects of various cellular processes. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mécanisme D'action
N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has also been shown to induce autophagy by inhibiting the activity of the mTOR pathway, which is a key regulator of this process.
Biochemical and Physiological Effects
N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines. In addition, N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target enzyme, CK2. However, N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide. One potential direction is to investigate its therapeutic potential for various diseases, including cancer and diabetes. Another direction is to study its effects on other cellular processes and signaling pathways. In addition, further studies are needed to determine the pharmacokinetics and toxicity of N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide in vivo, which are important considerations for its development as a therapeutic agent.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has been used in various scientific studies to investigate its mechanism of action and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and survival. N-(4-bromo-2,6-dimethylphenyl)-2-(phenylthio)acetamide has also been shown to induce autophagy, a cellular process that degrades damaged or unnecessary components and is important for maintaining cellular homeostasis.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-11-8-13(17)9-12(2)16(11)18-15(19)10-20-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVZANIJYLEVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=CC=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)
![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
![5-({[4-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4747037.png)

![N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747047.png)

![4-(4-isopropylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4747064.png)
![2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-propoxy-4-quinolinol](/img/structure/B4747079.png)


![4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4747085.png)
![2-[4-(allyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4747101.png)

![2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4747113.png)